Product packaging for GX-585(Cat. No.:)

GX-585

Cat. No.: B1192836
M. Wt: 539.4474
InChI Key: KQQXPTRMUYKUIC-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GX-585 is an investigational compound characterized as an acyl sulfonamide-based inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a highly validated target for analgesic drug discovery, as human genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital insensitivity to pain. This makes selective Nav1.7 inhibition a promising strategy for developing non-opioid pain therapeutics. The development of this compound and related acyl sulfonamides was motivated by the need to improve upon the pharmacokinetic properties of earlier sulfonamide inhibitors, with research indicating that acyl sulfonamide derivatives can achieve higher plasma concentration, a key factor for effective target engagement in preclinical models. The compound's mechanism of action involves binding to the voltage-sensing domain of Nav1.7, which is predominantly expressed in the peripheral nervous system. By selectively blocking this channel, this compound is designed to attenuate the propagation of pain signals in nociceptors. Despite the compelling genetic validation of Nav1.7 as a target, the transition of highly selective inhibitors like this compound into effective clinical therapies has proven challenging, often due to issues of insufficient efficacy in human trials. Therefore, this compound remains a valuable tool for researchers seeking to elucidate the complex biology of Nav1.7 and the requirements for achieving effective analgesia in neuropathic and inflammatory pain models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H25Cl2FN4O3S

Molecular Weight

539.4474

IUPAC Name

N-(Cyclopropylsulfonyl)-1-((R)-1-((R)-1-(3,5-dichlorophenyl)ethyl)pyrrolidin-3-yl)-6-fluoro-3-methyl-1H-indazole-5-carboxamide

InChI

InChI=1S/C24H25Cl2FN4O3S/c1-13-20-10-21(24(32)29-35(33,34)19-3-4-19)22(27)11-23(20)31(28-13)18-5-6-30(12-18)14(2)15-7-16(25)9-17(26)8-15/h7-11,14,18-19H,3-6,12H2,1-2H3,(H,29,32)/t14-,18-/m1/s1

InChI Key

KQQXPTRMUYKUIC-RDTXWAMCSA-N

SMILES

O=C(C1=CC2=C(N([C@H]3CN([C@@H](C4=CC(Cl)=CC(Cl)=C4)C)CC3)N=C2C)C=C1F)NS(=O)(C5CC5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GX-585;  GX 585;  GX585

Origin of Product

United States

Preclinical Efficacy of Gx 585 in in Vitro and in Vivo Models of Nociception

In Vitro Models of Neuronal Excitability and Pain Signaling

Studies utilizing in vitro models have provided insights into the fundamental effects of GX-585 on neuronal function, particularly within dorsal root ganglion (DRG) neurons, which are crucial for pain transmission.

Modulation of Action Potential Firing in Cultured Dorsal Root Ganglion (DRG) Neurons

This compound, along with GX-201, has been identified as a potent inhibitor of human NaV1.7 channels in HEK293 cells expressing the channel. Inhibitors of NaV1.7 have been shown to increase the action potential rheobase and induce action potential failure in human DRG neurons at concentrations approximately 10 times their IC50 values researchgate.net. Whole-cell voltage-clamp experiments conducted on acutely isolated small-, medium-, and large-diameter DRG neurons from NaV1.7 conditional knockout (cKO) mice demonstrated a significant reduction in tetrodotoxin (B1210768) (TTX)-sensitive NaV currents following the removal of NaV1.7, which correlated with a concomitant decrease in neuronal excitability. The resting membrane potential of small-diameter wild-type (WT) DRG neurons was comparable to that of DRG neurons lacking NaV1.7 channels. While no significant difference was observed in action potential characteristics between control and NaV1.7 cKO neurons, the addition of TTX significantly decreased action potential overshoot amplitude and upstroke slope in control neurons but not in NaV1.7 cKO neurons.

Effects on Evoked and Spontaneous Activity in Sensory Neuron Cultures

NaV1.7 and NaV1.8 channels are known to contribute to both evoked and spontaneous activity in cultured DRG neurons. These channels play a pivotal role in the manifestation of inflammatory pain, and their expression profiles are maintained in long-term in vitro cultures of adult DRG neurons, making them suitable for pharmacological studies. This compound, as an acylsulfonamide NaV1.7 inhibitor, targets these channels to influence neuronal activity. Although specific numerical data on the direct effects of this compound on spontaneous firing rates in sensory neuron cultures were not detailed, the compound's mechanism as a NaV1.7 inhibitor implies a modulatory effect on such activity, consistent with the role of NaV1.7 in setting the threshold for firing in nociceptive sensory neurons researchgate.net.

In Vivo Rodent Models of Acute Nociception

This compound has demonstrated efficacy across a range of in vivo rodent models designed to assess acute nociception, including thermal, mechanical, and chemical pain modalities researchgate.net.

Thermal Nociception Models (e.g., Hot Plate Test, Hargreaves Test, Tail Immersion Test)

In thermal nociception assays, this compound significantly prolonged the response latency in the 55°C hot plate test in mice. Similarly, in the tail immersion test, administration of this compound resulted in a significantly longer latency for tail withdrawal from a 55°C water bath compared to vehicle-treated controls. These findings are consistent with genetic evidence, as global NaV1.7 knockout (KO) mice also exhibit prolonged response latencies in the hot-plate test molnova.com. In inflammatory pain models, such as the carrageenan-induced model, thermal hyperalgesia was absent in NaV1.7 nociceptor-specific KO mice molnova.com. Furthermore, hyperalgesia induced by intraplantar injection of complete Freund's adjuvant (CFA) was absent in global NaV1.7 KO mice, suggesting a critical role for NaV1.7 in inflammatory thermal pain molnova.com.

Table 1: Efficacy of this compound in Thermal Nociception Models

Model (Species)Observed Effect of this compoundReference
Hot Plate Test (Mouse)Prolonged response latency
Tail Immersion Test (Mouse)Significantly longer withdrawal latency
Hargreaves Test (CFA model, Mouse)Dose-dependent reversal of thermal hyperalgesia (indirect, via NaV1.7 inhibition)

Chemical Nociception Models (e.g., Capsaicin-Induced Flinching, Formalin Test)

This compound has shown effectiveness in chemical nociception models. It was reported to be effective in the formalin test, a model commonly used to assess both acute and inflammatory pain components researchgate.net. This is corroborated by genetic studies showing that global NaV1.7 KO mice exhibited dramatically reduced responses in both phases of the mouse formalin pain assay, highlighting the channel's involvement in chemically induced nociceptive behaviors. In the context of capsaicin-induced pain, this compound provided dose-dependent protection against the development of mechanical allodynia, as mentioned previously.

Table 3: Efficacy of this compound in Chemical Nociception Models

Model (Species)Observed Effect of this compoundReference
Formalin Test (Mouse)Effective (reduced responses) researchgate.net
Capsaicin-induced Flinching (Mouse)Dose-dependent protection from developing mechanical allodynia

Structure Activity Relationship Sar Studies of Gx 585 Analogs

Identification of Key Structural Moieties for NaV1.7 Affinity and Selectivity

Structure-activity relationship (SAR) studies have been pivotal in identifying the specific chemical features of GX-585 and related analogs that govern their high affinity and selectivity for the NaV1.7 channel. These inhibitors target the fourth voltage-sensing domain (VSD4) of the channel. elifesciences.org

Key structural insights were initially derived from the co-crystal structure of an earlier arylsulfonamide inhibitor, GX-936, with a chimeric NaV channel. elifesciences.org This revealed that the binding site within VSD4 can be broadly divided into three critical regions:

Anion-binding pocket: This region accommodates the acidic sulfonamide group, which is a common feature among many potent NaV1.7 inhibitors. This interaction is crucial for anchoring the molecule to the receptor.

Selectivity pocket: This area of the binding site contains amino acid residues that differ between NaV channel subtypes. Interactions within this pocket are a primary determinant of a compound's selectivity for NaV1.7 over other isoforms like NaV1.5 (important for cardiac safety). nih.gov

For the broader class of sulfonamide inhibitors, specific interactions have been identified that drive selectivity. For instance, the binding of arylsulfonamides is influenced by key non-conserved residues. While arylsulfonamides often show lower selectivity against NaV1.2 and NaV1.6, acylsulfonamides like this compound can achieve very high selectivity against these subtypes. elifesciences.org

Impact of Sulfonamide and Acylsulfonamide Scaffolds on Activity

This compound belongs to the acylsulfonamide class of NaV1.7 inhibitors. nih.gov Both arylsulfonamides and acylsulfonamides are major classes of subtype-selective inhibitors that target the VSD4 domain, but they do so in distinct ways. nih.gov

Recent high-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that aryl- and acylsulfonamides bind to distinct but overlapping pockets within the VSD4. nih.gov The binding mode for acylsulfonamides was found to be orthogonal to that of the arylsulfonamide class. elifesciences.orgnih.gov This discovery of a previously unknown binding site for the acylsulfonamide scaffold was critical, as it explained points of SAR that were previously inexplicable when relying solely on the arylsulfonamide binding model. elifesciences.org

The acylsulfonamide moiety in compounds like this compound is a key pharmacophore. The development of this scaffold was driven by an effort to improve upon the pharmacokinetic properties of earlier arylsulfonamide series. Researchers found that incorporating acylsulfonamides with high sp3 character (a higher proportion of saturated carbon atoms) could help overcome challenges seen with existing compounds. nih.govresearchgate.net This structural modification influences the molecule's conformation and physicochemical properties, ultimately impacting its potency and metabolic stability.

Table 1: Selectivity Profile of this compound against Human NaV Channels

Channel Subtype IC50 (nM)
hNaV1.1 >30,000
hNaV1.2 >30,000
hNaV1.3 1,800
hNaV1.4 >30,000
hNaV1.5 13,000
hNaV1.6 1,100
hNaV1.7 15.1 nih.gov
hNaV1.8 >30,000

Data sourced from electrophysiological assays. jneurosci.org

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Potency

The detailed structural understanding of how acylsulfonamides bind to NaV1.7 has enabled the rational design of new derivatives with improved properties. The primary goals of these medicinal chemistry efforts are to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. nih.govresearchgate.net

One successful strategy involved the optimization of an initial acylsulfonamide analog that, while having a moderate potency and an acceptable PK profile in rodents, showed poor stability in human liver microsomes. nih.gov By focusing on improving metabolic stability and increasing potency against human NaV1.7, researchers were able to develop highly potent and efficacious inhibitors. nih.gov

More advanced design strategies have emerged from the revelation that aryl- and acylsulfonamides bind to different pockets. This has led to the design of novel hybrid inhibitors that bridge the two binding sites. elifesciences.orgnih.gov This approach allows for the creation of molecules with substantially different structures and properties, moving beyond the limitations of the two separate classes and providing a new avenue for inhibitor development. nih.gov

Computational Chemistry Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational chemistry has played a significant role in elucidating the SAR of this compound and its analogs. Before high-resolution cryo-EM structures of acylsulfonamides were available, molecular docking studies were used to predict how these compounds might bind to NaV1.7. elifesciences.orgnih.gov These models were typically based on the crystal structure of the VSD4 domain with an arylsulfonamide bound, which led to the presumption that acylsulfonamides bound in a similar manner. elifesciences.org While this approach had limitations, it provided a starting point for understanding inhibitor interactions. elifesciences.org

More sophisticated computational methods include:

Induced Fit Docking: This technique was utilized during the optimization of an acylsulfonamide series to better model the flexibility of the protein's binding pocket upon ligand entry, leading to more accurate predictions of binding modes. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies have been performed on various series of NaV1.7 inhibitors, including acylsulfonamides and arylsulfonamides. nih.govrjlbpcs.com These models generate a statistical correlation between the three-dimensional properties of molecules (like steric and electrostatic fields) and their biological activity. nih.gov The resulting contour maps can guide chemists on where to make structural modifications to enhance potency. rjlbpcs.com For example, a 3D-QSAR model for a series of indole- and indazole-acylsulfonamides suggested specific structural modifications that could lead to more active molecules. rjlbpcs.com

Molecular Dynamics (MD) Simulations: MD simulations are used to verify the stability of docked poses and to study the dynamic interactions between an inhibitor and the channel over time. nih.gov

These computational tools provide valuable insights that complement experimental data, helping to rationalize observed SAR and guide the design of novel, more potent, and selective NaV1.7 inhibitors. nih.govnih.gov

Advanced Preclinical Research Methodologies in Gx 585 Characterization

Electrophysiological Techniques

Electrophysiology serves as a cornerstone for characterizing ion channel modulators like GX-585, providing direct measurement of the compound's effect on the electrical activity of neurons. aragen.com

Whole-cell voltage-clamp recording is a fundamental technique used to assess the inhibitory activity of this compound on NaV1.7 channels. This method allows for the precise control of the cell membrane potential while recording the ionic currents flowing through the channels. In studies characterizing this compound and its analogs, such as GX-201, whole-cell recordings from dorsal root ganglion (DRG) neurons—where NaV1.7 is abundantly expressed—have been instrumental. nih.gov These experiments demonstrated a significant reduction in the tetrodotoxin-sensitive (TTX-S) sodium current, a large portion of which is carried by NaV1.7 channels in these neurons. nih.govnih.gov By applying this compound and measuring the resulting change in current amplitude, researchers can determine key pharmacological parameters like the half-maximal inhibitory concentration (IC50). For instance, the selectivity of this compound for human NaV1.7 over other NaV subtypes (NaV1.1–1.8) has been established using such electrophysiological assays. jneurosci.org

Single-channel recordings, a higher-resolution variation of the patch-clamp technique, can provide deeper insights into the molecular mechanism of channel block by examining the activity of individual ion channels. While specific single-channel recording data for this compound is not detailed in the available literature, this technique is crucial for understanding how a compound affects channel gating properties, such as open probability and mean open time.

To overcome the low-throughput nature of manual patch-clamp, high-throughput electrophysiology (HTE) platforms are increasingly utilized in drug discovery. aragen.comnih.gov Automated patch-clamp (APC) systems, such as the SyncroPatch 768PE, enable the rapid screening of thousands of compounds by performing parallel recordings from hundreds of cells simultaneously. nih.govplos.org These platforms have been pivotal in screening for and optimizing selective NaV1.7 inhibitors. For the characterization of compounds like this compound, APC assays are used to determine their potency and selectivity against a panel of different NaV channel subtypes expressed in cell lines (e.g., CHO or HEK cells). nih.gov This high-throughput capability allows for the efficient generation of structure-activity relationships (SAR) to guide medicinal chemistry efforts. semanticscholar.org The robustness and consistency of these assays with manual patch-clamp data make them an indispensable tool in the preclinical evaluation of NaV1.7 inhibitors. nih.govplos.org

Table 1: Electrophysiological Characterization of this compound and Analogs
TechniqueCell TypeChannel TargetKey FindingsReference
Whole-Cell Voltage-ClampDorsal Root Ganglion (DRG) NeuronsTTX-Sensitive NaV ChannelsDemonstrated reduction in neuronal excitability and loss of NaV1.7 channel current. nih.gov
Automated Patch-ClampHEK/CHO cells expressing hNaV1.1-1.8Human NaV SubtypesEstablished the selectivity profile of this compound for NaV1.7 over other isoforms. jneurosci.org

Optogenetic and Chemogenetic Approaches for Targeted Neuronal Modulation

Optogenetics and chemogenetics are powerful tools for dissecting the function of specific neuronal populations. researchgate.net Optogenetics uses light to control genetically modified neurons that express light-sensitive ion channels, like channelrhodopsin-2 (ChR2). nih.govnih.gov By generating knock-in mice where ChR2 is expressed under the control of the Scn9a gene (which encodes NaV1.7), researchers can selectively activate NaV1.7-expressing neurons with light and observe the resulting behavioral outcomes, such as nocifensive behaviors. nih.govnih.gov While not directly used to characterize this compound itself in the provided literature, this approach is invaluable for validating the role of NaV1.7 in pain pathways, the very target of this compound. nih.govnih.gov

Chemogenetics involves engineering receptors that are activated by specific, otherwise inert, designer drugs. This allows for the non-invasive modulation of neuronal activity in vivo. researchgate.net A chemical-genetic model has been developed for the NaV1.5 channel, engineering it to contain a specific binding site for acylsulfonamide (GX) drugs. uiowa.edu This allows for acute and reversible silencing of NaV1.5 channels upon administration of a GX compound. uiowa.edu A similar strategy could theoretically be applied to NaV1.7 to provide precise control over this channel's activity in preclinical models, further clarifying the downstream effects of its inhibition by compounds like this compound.

Imaging Techniques for NaV1.7 Expression and Localization in Neural Tissues

Understanding the precise location of NaV1.7 channels within the nervous system is crucial for interpreting the effects of inhibitors like this compound. Immunohistochemistry and immunofluorescence are standard techniques used to visualize the distribution of NaV1.7 protein in neural tissues. Studies have shown high expression of NaV1.7 in the peripheral sensory neurons of the dorsal root ganglia (DRG) and their terminals in the dorsal horn of the spinal cord. nih.gov More advanced imaging techniques, such as cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the NaV1.7 channel. elifesciences.org These structural insights are critical for understanding how inhibitors bind to the channel. For instance, cryo-EM has revealed the binding site of related sulfonamide inhibitors on the voltage-sensing domain (VSD4) of NaV1.7, which is also the proposed binding site for this compound. nih.govelifesciences.org This structural information enables rational drug design to improve the potency and selectivity of future NaV1.7 inhibitors. elifesciences.org

Ex Vivo Tissue Preparations and Organotypic Slice Cultures for Functional Studies

Ex vivo tissue preparations, such as acutely isolated DRG neurons, are essential for electrophysiological and functional studies. nih.gov These preparations maintain the native cellular environment to a greater extent than cell lines. Electrophysiological recordings from such neurons have been used to demonstrate that genetic deletion or pharmacological blockade of NaV1.7 leads to a decrease in neuronal excitability. nih.gov

Mechanistic Basis of Gx 585 S Efficacy and Potential for Desensitization

Investigations into Repeated Dosing Effects in Preclinical Models

Preclinical investigations into the effects of repeated administration of GX-585, a selective NaV1.7 inhibitor, have revealed a significant enhancement of its analgesic properties over time. Unlike studies involving single-dose administrations, which often show moderate effects, chronic dosing protocols have demonstrated a notable increase in the compound's efficacy. researchgate.netnih.gov

In preclinical pain models, once-daily dosing of this compound over a period of 12 days resulted in a progressively increasing analgesic effect. nih.gov This augmentation of effect translated to a tenfold decrease in the effective concentration 50 (EC50), indicating a substantial increase in potency with sustained exposure. researchgate.netnih.gov This phenomenon was not attributed to pharmacokinetic factors, such as drug accumulation, but rather to pharmacodynamic changes at the target level. nih.gov The improved efficacy observed with chronic dosing suggests that prolonged inhibition of the NaV1.7 channel is crucial for achieving a more robust analgesic response, potentially through the reversal of underlying sensitization processes in chronic pain states. researchgate.netnih.gov

Studies using a capsaicin-induced secondary mechanical allodynia model further support the efficacy of this compound. A single oral administration was shown to reverse established hypersensitivity, bringing it back to near-baseline levels within an hour. nih.govjneurosci.org When administered prior to the capsaicin injection, this compound demonstrated a dose-dependent protective effect against the development of this secondary allodynia. nih.govjneurosci.org

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Species/Target Value
IC50 Human NaV1.7 (hNaV1.7) 15.1 nM nih.gov
In Vivo IC50 Mouse Models 7.3 µM nih.gov
EC50 Change Preclinical Models (12-day dosing) 10-fold decrease nih.gov

Pharmacodynamic Markers of NaV1.7 Inhibition in Preclinical Systems

The engagement and functional consequence of NaV1.7 inhibition by this compound in preclinical systems are assessed using specific pharmacodynamic markers. These markers are typically behavioral or electrophysiological measures that reflect the compound's activity on pain pathways.

A primary pharmacodynamic measure is the reversal of pain-related behaviors in animal models. The capsaicin-induced secondary mechanical allodynia model is a key assay where such effects are observed. nih.govjneurosci.org In this model, the withdrawal threshold of the paw to mechanical stimulation (measured with von Frey filaments) is assessed before and after a capsaicin injection. nih.gov The ability of this compound to reverse the capsaicin-induced decrease in withdrawal threshold serves as a direct marker of its analgesic activity and target engagement. nih.govjneurosci.org

Electrophysiological recordings from dorsal root ganglion (DRG) neurons provide a more direct cellular-level pharmacodynamic marker. nih.gov Whole-cell voltage-clamp experiments can demonstrate the reduction of tetrodotoxin-sensitive (TTX-S) sodium currents in sensory neurons, which is an expected outcome of NaV1.7 channel blockade. nih.gov A reduction in the excitability of these neurons following exposure to the compound is another key indicator of target inhibition. nih.gov These preclinical pharmacodynamic assessments are crucial for establishing the link between target engagement and the observed analgesic effects. nih.gov

Q & A

Q. What are the primary pharmacological targets of GX-585, and how do its selectivity profiles influence experimental design in neuropathic pain studies?

this compound is a sulfonamide-class Nav1.7 channel inhibitor with moderate selectivity over Nav1.5 but weaker affinity for Nav1.8 (IC50: 11.7 μM for Nav1.8 in murine dorsal root ganglion neurons) . Researchers should prioritize assays differentiating Nav1.7 activity from off-target effects, such as patch-clamp electrophysiology for ion channel specificity and in vivo pain models (e.g., acute injury models) to validate analgesic efficacy. Selectivity profiles necessitate controls for Nav1.8-mediated pathways in inflammatory pain studies .

Q. What standardized protocols are recommended for in vitro testing of this compound’s inhibitory effects on sodium channels?

Key steps include:

  • Cell line selection : Use heterologous expression systems (e.g., HEK293 cells) for Nav1.7 and comparator channels (Nav1.5, Nav1.8).
  • Concentration gradients : Test a range of concentrations (e.g., 1 nM–100 μM) to establish dose-response curves.
  • Validation : Cross-reference with TTX-resistant currents in native DRG neurons to confirm target engagement .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

In vitro studies report high Nav1.7 inhibition, but in vivo models show transient analgesia (e.g., 10 mg/kg in acute injury models with reversal at 24 hours) . To address this:

  • Pharmacokinetic profiling : Measure plasma and tissue concentrations over time to assess bioavailability and half-life.
  • Metabolite screening : Identify active metabolites that may contribute to efficacy decay.
  • Behavioral endpoints : Use dynamic pain assessment tools (e.g., mechanical allodynia thresholds) to correlate target engagement with functional outcomes .

Q. What methodological strategies optimize the reproducibility of this compound’s effects across different experimental models?

  • Standardized dosing : Preclinical studies should adhere to guidelines like ARRIVE 2.0, detailing administration routes (e.g., intraperitoneal vs. oral) and vehicle controls.
  • Blinded data collection : Minimize bias in behavioral assessments.
  • Cross-lab validation : Share compound batches and protocols via open-source platforms to reduce variability .

Data Analysis and Interpretation

Q. How can researchers statistically differentiate this compound’s target-specific effects from nonspecific analgesic actions?

  • Negative controls : Include non-Nav1.7 inhibitors (e.g., lidocaine) in assays.
  • Multivariate analysis : Use ANOVA to isolate Nav1.7-dependent effects in datasets.
  • Pathway enrichment : Apply bioinformatics tools to identify gene expression changes linked to Nav1.7 modulation .

Q. What criteria should guide the inclusion of this compound data in meta-analyses of sodium channel inhibitors?

Prioritize studies with:

  • Transparent reporting : Full IC50/EC50 values, solvent details, and sample sizes.
  • Standardized models : Consistent pain induction methods (e.g., chronic constriction injury vs. inflammatory agents).
  • Conflict of interest disclosures : Exclude industry-funded studies lacking independent validation .

Experimental Design Table for this compound Studies

Parameter In Vitro In Vivo
Target Validation HEK293-Nav1.7 patch-clamp assaysAcute injury models (e.g., CFA-induced inflammation)
Key Metrics IC50 for Nav1.7 vs. off-targetsMechanical allodynia thresholds
Controls TTX-resistant DRG neuronsVehicle and positive controls (e.g., gabapentin)
Data Sources Electrophysiology tracesBehavioral video recordings
Adapted from Nav1.7 inhibitor characterization protocols .

Literature Review and Synthesis

Q. How can researchers leverage Google Scholar to identify gaps in this compound-related studies?

  • Advanced search : Use intitle:"this compound" AND ("Nav1.7" OR "neuropathic pain") to filter relevant papers.
  • Citation tracking : Follow seminal papers (e.g., initial Nav1.7 inhibitor studies) to map research trends.
  • Alert systems : Set up keyword alerts for new publications on sodium channel modulators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GX-585
Reactant of Route 2
Reactant of Route 2
GX-585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.